2-(5-{4-[Amino(imino)methyl]phenyl}-2-thienyl)-1H-benzimidazole-6-carboximidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DB818 is a synthetic compound known for its potent inhibitory effects on Homeobox A9 (HOXA9), a transcription factor involved in regulating haematopoiesis and leukaemia cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
DB818 is synthesized through a series of chemical reactions involving diamidine phenyl-thiophene-benzimidazole sequences. The synthesis typically involves the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Thiophene Substitution: The benzimidazole core is then reacted with a thiophene derivative in the presence of a suitable base to introduce the thiophene moiety.
Diamidine Formation:
Industrial Production Methods
While specific industrial production methods for DB818 are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for large-scale production. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
DB818 undergoes several types of chemical reactions, including:
Oxidation: DB818 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, typically involving the reduction of the benzimidazole core.
Substitution: DB818 can participate in substitution reactions, particularly involving the thiophene and diamidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of DB818, as well as substituted analogs with modified thiophene or diamidine groups .
Scientific Research Applications
DB818 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: DB818 is used as a model compound for studying the interactions of diamidine compounds with DNA and other biomolecules.
Biology: The compound is employed in research on gene regulation and transcription factor inhibition, particularly in the context of HOXA9.
Medicine: DB818 has shown promise as a potential therapeutic agent for treating acute myeloid leukaemia by inhibiting the growth of leukaemia cells and inducing apoptosis
Mechanism of Action
DB818 exerts its effects by inhibiting the interaction between Homeobox A9 (HOXA9) and DNA. This inhibition occurs through the binding of DB818 to the minor groove of the HOXA9 cognate nucleotide sequence, thereby preventing HOXA9-mediated transcription. The compound down-regulates the expression of HOXA9 target genes, including MYB proto-oncogene, transcription factor (MYB), MYC proto-oncogene, bHLH transcription factor (MYC), and BCL2 apoptosis regulator (BCL2), while up-regulating the expression of Fos proto-oncogene, AP-1 transcription factor subunit (FOS). This results in the suppression of leukaemia cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of DB818
DB818 stands out due to its potent inhibitory effects on HOXA9 and its ability to induce apoptosis in leukaemia cells. Its unique chemical structure, involving the diamidine phenyl-thiophene-benzimidazole sequence, allows for specific binding to the minor groove of the HOXA9 cognate nucleotide sequence, making it a valuable tool in scientific research and a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C19H16N6S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[5-(4-carbamimidoylphenyl)thiophen-2-yl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C19H16N6S/c20-17(21)11-3-1-10(2-4-11)15-7-8-16(26-15)19-24-13-6-5-12(18(22)23)9-14(13)25-19/h1-9H,(H3,20,21)(H3,22,23)(H,24,25) |
InChI Key |
MSQVFIHMHRAMOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=NC4=C(N3)C=C(C=C4)C(=N)N)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.